Medemo

Description

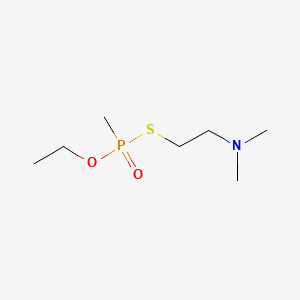

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20820-80-8 |

|---|---|

Molecular Formula |

C7H18NO2PS |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-[ethoxy(methyl)phosphoryl]sulfanyl-N,N-dimethylethanamine |

InChI |

InChI=1S/C7H18NO2PS/c1-5-10-11(4,9)12-7-6-8(2)3/h5-7H2,1-4H3 |

InChI Key |

PKDYQTANBZBIRM-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C)SCCN(C)C |

Canonical SMILES |

CCOP(=O)(C)SCCN(C)C |

Related CAS |

2641-09-0 (oxalate [1:1] salt) |

Synonyms |

EDMM methylethoxy(2-dimethylaminoethylthio)phosphine oxide methylthiophosphorous acid O-ethyl S-2-dimethylamianoethyl ester O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate oxalate (1:1) salt |

Origin of Product |

United States |

Foundational & Exploratory

MeDeMo for Motif Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeDeMo (Methylation and Dependencies in Motifs) is a sophisticated computational framework designed for the discovery and analysis of transcription factor (TF) binding motifs, with a crucial distinction from traditional methods: it integrates DNA methylation data directly into the motif models.[1][2][3] This allows for a more accurate and biologically relevant representation of TF binding specificity, as DNA methylation is a key epigenetic modification known to influence the binding affinity of many transcription factors.[1][3] this compound extends upon "Slim" models, which are capable of capturing dependencies between nucleotide positions within a motif, a feature that is essential for modeling the impact of methylation, particularly in the context of CpG dinucleotides.[2][3]

The core innovation of this compound lies in its ability to create methylation-aware motif models that can reveal novel insights into gene regulation. For a significant number of transcription factors, incorporating both intra-motif dependencies and methylation status leads to superior predictive performance compared to standard Position Weight Matrix (PWM)-based approaches.[3] This technical guide provides a comprehensive overview of the this compound framework, its underlying methodology, experimental protocols, and performance data.

Core Methodology: Beyond Position Weight Matrices

Traditional motif discovery algorithms often rely on Position Weight Matrices (PWMs), which assume that each position within a motif contributes independently to the overall binding affinity. However, this assumption can be a limitation, especially when considering the influence of CpG methylation, where the methylation state of a cytosine is dependent on the presence of an adjacent guanine.

This compound addresses this by employing Slim models , which are a more expressive form of motif representation. These models are inhomogeneous Markov models that can capture dependencies between adjacent nucleotides within the motif.[2] This allows for a more nuanced understanding of sequence specificity. For instance, the preference for a particular nucleotide at one position can be influenced by the nucleotide at the preceding position.

The "Methyl SlimDimont" tool within the this compound suite is the core component for de novo motif discovery.[2] It utilizes these Slim models on a specially prepared, methylation-aware genome sequence. The order of the inhomogeneous Markov model can be specified, with an order of 0 resulting in a standard PWM, while higher orders (e.g., 1, 2, or 3) create more complex models that account for dinucleotide or trinucleotide dependencies.[2]

The this compound Workflow

The overall workflow of this compound for discovering methylation-aware motifs is a multi-step process that integrates experimental data with computational analysis.

Experimental Protocols

This section outlines the key experimental and computational steps involved in a typical this compound analysis.

DNA Methylation Analysis

-

Method: Whole-genome bisulfite sequencing (WGBS) is the standard method for obtaining single-nucleotide resolution DNA methylation data.

-

Data Processing:

-

Raw sequencing reads are quality controlled and aligned to a reference genome.

-

Methylation levels for each cytosine are quantified as β-values, which range from 0 (unmethylated) to 1 (fully methylated).

-

The continuous β-values are then discretized into binary methylation states (methylated or unmethylated) for each CpG site. The betamix approach is a commonly used tool for this purpose.[1]

-

Transcription Factor Binding Data

-

Method: Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is used to identify the genomic regions bound by a specific transcription factor.

-

Data Processing:

-

Raw ChIP-seq reads are aligned to the reference genome.

-

Peak calling algorithms are used to identify regions of significant enrichment, which represent putative TF binding sites.

-

Generation of a Methylation-Aware Genome

A key step in the this compound workflow is the creation of a modified reference genome that incorporates the methylation information. In this modified genome:

-

Methylated cytosines in a CpG context are represented by a distinct character (e.g., 'M').

-

The corresponding guanines on the opposite strand are also represented by a unique character (e.g., 'H').[1]

This allows the motif discovery algorithm to treat methylated and unmethylated cytosines as different characters, thereby learning methylation-specific binding preferences.

De novo Motif Discovery with Methyl SlimDimont

-

Input:

-

The methylation-aware reference genome.

-

The sequences of the ChIP-seq peaks for the transcription factor of interest.

-

-

Algorithm: The Methyl SlimDimont tool is then used to perform de novo motif discovery on the provided peak sequences, using the methylation-aware genome as the sequence context.

-

Output: The output is a set of methylation-aware motifs, which can be represented as Slim models that capture both the sequence preferences and the influence of methylation on TF binding.

Data Presentation: Performance of this compound

The effectiveness of this compound has been demonstrated in a large-scale study analyzing ChIP-seq data for 335 transcription factors. The performance of the methylation-aware models generated by this compound was compared to traditional PWM-based models. While the original publication should be consulted for exhaustive data, the following table summarizes the conceptual findings.

| Performance Metric | Standard PWM Models | This compound (Methylation-Aware Slim Models) | Key Finding |

| Prediction of TF Binding | Baseline performance | Superior for a considerable subset of TFs | For many TFs, incorporating methylation and nucleotide dependencies significantly improves the accuracy of predicting binding sites. |

| Identification of Methylation-Sensitive TFs | Limited capability | Identifies novel TFs with methylation-associated binding | This compound can uncover previously unknown relationships between DNA methylation and TF binding. |

| Interpretation of Motifs | Standard sequence logo | Enriched logos showing preferences for methylated or unmethylated CpGs | The resulting motifs are highly interpretable and provide direct insights into the role of methylation in TF binding. |

Logical Relationships and Signaling Pathways

While this compound does not directly elucidate entire signaling pathways, it provides critical information about a fundamental regulatory mechanism: the modulation of transcription factor binding by DNA methylation. This can be a key component in understanding the downstream effects of signaling pathways that lead to changes in the epigenome.

The logical relationship at the core of this compound's model can be visualized as follows:

Conclusion

This compound represents a significant advancement in the field of motif discovery by providing a framework that accurately models the influence of DNA methylation on transcription factor binding. By moving beyond the limitations of traditional PWMs and incorporating nucleotide dependencies, this compound offers researchers and drug development professionals a powerful tool to gain a deeper and more accurate understanding of gene regulatory networks. The ability to identify novel methylation-sensitive TFs and to improve the prediction of their binding sites makes this compound an invaluable asset in the study of epigenetics and its role in health and disease.

References

MeDeMo Framework for DNA Methylation Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MeDeMo (Methylation and Dependencies in Motifs) framework is a sophisticated computational toolbox designed for the analysis of transcription factor (TF) binding motifs, with a specific emphasis on incorporating DNA methylation data.[1][2][3] This technical guide provides an in-depth overview of the core functionalities, experimental protocols, and underlying algorithms of the this compound framework. Its primary application lies in the de novo discovery of methylation-aware TF motifs and the prediction of transcription factor binding sites (TFBS), offering a more nuanced understanding of gene regulation in the context of epigenetic modifications.[1][2]

The central innovation of this compound is its ability to move beyond the traditional four-letter DNA alphabet (A, C, G, T) by creating a methylation-aware reference genome.[2][4] This is achieved by introducing specific characters for methylated cytosines and their corresponding guanines on the opposite strand. Furthermore, this compound employs advanced models that capture intra-motif dependencies, which are crucial for accurately modeling the influence of DNA methylation on TF binding affinity.[2][5] This allows researchers to investigate how methylation can either impair or enhance TF binding, providing valuable insights for drug development and disease research.

Core Concepts and Workflow

The this compound framework operates through a systematic workflow that integrates whole-genome bisulfite sequencing (WGBS) data with chromatin immunoprecipitation sequencing (ChIP-seq) data to identify methylation-sensitive TF binding motifs.

Logical Workflow of the this compound Framework

Caption: The logical workflow of the this compound framework.

The core steps of the this compound workflow are as follows:

-

DNA Methylation Assessment: The process begins with whole-genome bisulfite sequencing (WGBS) data to determine the methylation status of cytosines across the genome.[4]

-

Quantification of Methylation: DNA methylation is quantified using β-values, which represent the proportion of methylation at a specific CpG site.[4]

-

Discretization of Methylation Calls: The continuous β-values are discretized into a binary state (methylated or unmethylated) for each CpG cytosine. This is achieved using the betamix approach, which models the distribution of β-values to determine an informed cutoff.[2][4]

-

Generation of a Methylation-Aware Reference Genome: A novel reference genome is created where methylated cytosines are represented by the letter 'M', and the corresponding guanines on the opposite strand are denoted by 'H'.[2][4] This results in an extended 6-letter alphabet (A, C, G, T, M, H).

-

Integration of TF Binding Data: In-vivo transcription factor binding site information is obtained from TF ChIP-seq peak call data.[4]

-

De novo Motif Discovery: The TF binding data is used for motif discovery on the methylation-aware reference genome. This compound employs LSlim models, an extension of Slim models, for this purpose.[2][4]

-

Output of Methylation-Aware Motifs: The final output consists of methylation-aware TF motif representations that can reveal the influence of DNA methylation on TF binding specificity.[4]

The this compound Toolbox

The this compound framework is available as a command-line interface and a graphical user interface. The toolbox includes several key components:

-

Data Extractor: This tool processes input data, such as ChIP-seq peak files and the methylation-aware genome, to generate sequences in the required format for motif discovery.

-

Methyl SlimDimont: This is the core tool for de novo motif discovery from DNA sequences that use an extended, methylation-aware alphabet.[1] It requires input sequences in an annotated FastA format.

-

Sequence Scoring and Evaluation: These tools are used to score sequences based on a learned motif model and to evaluate the performance of the model.

-

Quick Prediction Tool: This tool predicts TF binding sites on a genome-wide scale using a provided motif model.[1]

-

Methylation Sensitivity: This tool analyzes the methylation sensitivity of a TF based on the learned model and prediction results.[1]

Experimental Protocols

The following sections detail the key experimental and computational methodologies that are integral to the this compound framework.

Whole-Genome Bisulfite Sequencing (WGBS) Data Processing

-

Data Acquisition: Obtain paired-end WGBS data for the cell type or tissue of interest.

-

Quality Control: Perform quality control on the raw sequencing reads using tools like FastQC.

-

Adapter Trimming: Remove adapter sequences from the reads.

-

Alignment: Align the trimmed reads to the appropriate reference genome (e.g., hg38) using a bisulfite-aware aligner.

-

Methylation Calling: Extract methylation calls (β-values) for each CpG site from the aligned reads.

ChIP-seq Data Processing

-

Data Acquisition: Obtain single-end or paired-end ChIP-seq data for the transcription factor of interest in the same cell type.

-

Quality Control: Perform quality control on the raw sequencing reads.

-

Alignment: Align the reads to the corresponding reference genome.

-

Peak Calling: Identify regions of significant TF binding enrichment (peaks) using a peak calling algorithm. The resulting peak file (e.g., in BED format) will be used as input for this compound.

This compound Framework Execution: A Step-by-Step Guide

The following protocol outlines the computational steps for methylation-aware motif discovery using the this compound command-line tools.

The betamix tool is used to determine a cutoff for discretizing β-values into methylated and unmethylated states.

A custom script is used to parse the output from betamix and the reference genome to generate a new genome sequence with the 6-letter alphabet. Methylated 'C's are converted to 'M's, and the corresponding 'G's on the opposite strand are converted to 'H's.

The Data Extractor tool from the this compound suite is used to extract DNA sequences from the methylation-aware genome based on the provided ChIP-seq peak locations.

Example Command:

The Methyl SlimDimont tool is then used on the extracted sequences to discover methylation-aware motifs.

Example Command:

This tool will output the discovered motif models in an XML format.

The Methylation Sensitivity tool can be used with the output from Methyl SlimDimont to analyze the preference of the TF for methylated or unmethylated CpG sites within its binding motif.

Experimental Workflow Diagram

Caption: A detailed experimental and computational workflow for using this compound.

Quantitative Data and Performance

A large-scale study utilizing this compound on ChIP-seq data for 335 TFs demonstrated the superior performance of its methylation-aware models that incorporate intra-motif dependencies (LSlim.methyl) compared to simpler models.[2] The following tables summarize the key findings from this comparative analysis.

Table 1: Comparison of Model Performance for Transcription Factor Binding Site Prediction

| Comparison | Number of TFs with Improved Performance | Description |

| LSlim.methyl vs. PWM.hg38 | 33 | The full this compound model (LSlim.methyl) significantly outperforms a standard Position Weight Matrix model on a regular genome (PWM.hg38), highlighting the benefit of considering both methylation and dependencies. |

| LSlim.methyl vs. LSlim.hg38 | 18 | Including methylation information (LSlim.methyl) provides a performance boost over a model that only considers dependencies on a standard genome (LSlim.hg38). |

| LSlim.methyl vs. PWM.methyl | 27 | Modeling intra-motif dependencies (LSlim.methyl) is beneficial even when methylation information is already included in a simpler PWM model (PWM.methyl). |

| PWM.methyl vs. PWM.hg38 | 23 | Simply incorporating methylation information into a PWM model (PWM.methyl) improves performance over a standard PWM model (PWM.hg38). |

Data is based on the findings reported in the primary this compound publication.[2]

These results underscore the importance of both considering DNA methylation and modeling the dependencies between nucleotide positions within a motif for accurate TFBS prediction.

Applications in Research and Drug Development

The this compound framework has significant implications for both basic research and pharmaceutical development.

-

Understanding Disease Mechanisms: By identifying how epigenetic modifications alter TF binding, researchers can gain deeper insights into the molecular mechanisms underlying diseases such as cancer, where aberrant DNA methylation is a common feature.

-

Target Identification and Validation: this compound can help identify novel TF binding sites that are regulated by DNA methylation, potentially revealing new therapeutic targets. For example, if a drug is known to alter the methylation landscape, this compound can predict which TF binding events will be affected.

-

Biomarker Discovery: Methylation-sensitive TF binding motifs can serve as potential biomarkers for disease diagnosis, prognosis, and response to therapy.

-

Improving Gene Therapy and Editing: A better understanding of how methylation affects TF binding can inform the design of more effective gene therapies and CRISPR-based epigenome editing strategies.

Conclusion

The this compound framework represents a significant advancement in the field of DNA methylation analysis. By providing tools to discover and analyze methylation-aware transcription factor binding motifs, it enables a more comprehensive understanding of the interplay between the genome and the epigenome in regulating gene expression. For researchers and professionals in drug development, this compound offers a powerful approach to uncover novel regulatory mechanisms, identify new therapeutic targets, and develop more effective treatments for a wide range of diseases.

References

- 1. This compound - Jstacs [jstacs.de]

- 2. Widespread effects of DNA methylation and intra-motif dependencies revealed by novel transcription factor binding models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Interplay of Transcription Factor Binding and DNA Methylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of gene expression is a cornerstone of cellular function, differentiation, and response to stimuli. This intricate process is governed by a complex interplay of genetic and epigenetic factors. Among the most critical players are transcription factors (TFs), proteins that bind to specific DNA sequences to control the rate of transcription, and DNA methylation, a key epigenetic modification. This technical guide provides a comprehensive overview of the dynamic relationship between transcription factor binding and DNA methylation, offering insights into the underlying mechanisms, experimental methodologies to study these interactions, and their implications in health and disease, particularly in the context of drug development.

DNA methylation, the addition of a methyl group to a cytosine residue, typically within a CpG dinucleotide context, has long been associated with transcriptional repression. This is often achieved by hindering the binding of transcription factors to their cognate DNA sequences or by recruiting methyl-binding proteins that promote a repressive chromatin state. However, a growing body of evidence reveals a more nuanced and complex relationship, where DNA methylation can also enhance the binding of certain transcription factors. Understanding this intricate dance between TFs and DNA methylation is paramount for deciphering gene regulatory networks and developing targeted therapeutic strategies.

The Dichotomous Role of DNA Methylation in Transcription Factor Binding

The effect of DNA methylation on TF binding is not uniform; it can be broadly categorized into three main outcomes: inhibition of binding, enhancement of binding, or no effect.

Inhibition of Transcription Factor Binding

The most well-established role of DNA methylation in gene regulation is the repression of transcription factor binding. This can occur through two primary mechanisms:

-

Direct Steric Hindrance: The presence of a methyl group in the major groove of the DNA can physically obstruct the binding of a transcription factor to its recognition sequence. This steric hindrance prevents the necessary protein-DNA contacts for stable binding. A significant portion of transcription factors, estimated to be around 22%, are inhibited from binding when their recognition sequence contains a methylated cytosine.[1]

-

Recruitment of Methyl-CpG Binding Domain (MBD) Proteins: Methylated DNA can be recognized by a family of proteins known as Methyl-CpG Binding Domain (MBD) proteins. These proteins, in turn, recruit larger corepressor complexes that include histone deacetylases (HDACs) and other chromatin-modifying enzymes. This leads to a more condensed and transcriptionally silent chromatin structure, which further limits the accessibility of transcription factors to their binding sites.

Enhancement of Transcription Factor Binding

Contrary to the classical view, a substantial number of transcription factors exhibit a preference for binding to methylated DNA. These "methyl-plus" TFs often play crucial roles in development and cell fate determination. The mechanisms underlying this enhanced affinity are still being elucidated but are thought to involve specific amino acid residues within the DNA-binding domain of the TF that can favorably interact with the methyl group on the cytosine.

Methylation-Insensitive Transcription Factors

A third class of transcription factors appears to be largely unaffected by the methylation status of their binding sites. These TFs can bind to both methylated and unmethylated DNA sequences with similar affinities. The structural basis for this insensitivity likely lies in the specific nature of their DNA-binding domains, which may not make direct contact with the methylatable cytosine or can accommodate the methyl group without a significant loss of binding energy.

Key Signaling Pathways Modulated by TF-Methylation Interplay

The interplay between transcription factor binding and DNA methylation is a critical regulatory mechanism in numerous cellular signaling pathways. Dysregulation of this interplay is often implicated in the pathogenesis of various diseases, including cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in cell growth, differentiation, and survival. Aberrant STAT3 activity is a hallmark of many cancers. STAT3 can interact with DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns.[2][3] This interaction can lead to the targeted methylation and silencing of tumor suppressor genes.[2][3][4] For instance, acetylated STAT3 can recruit DNMT1 to specific gene promoters, leading to their hypermethylation and transcriptional repression.[2][3] This provides a direct link between a signaling pathway and the epigenetic machinery, contributing to malignant transformation.[4]

// Nodes Cytokine [label="Cytokine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3_inactive [label="STAT3 (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_active [label="STAT3-P (active)", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_acetylated [label="Acetylated STAT3-P", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNMT1 [label="DNMT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Silencing [label="Tumor Suppressor\nGene Silencing", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_inactive [label="Phosphorylates"]; STAT3_inactive -> STAT3_active; STAT3_active -> STAT3_acetylated [label="Acetylation"]; STAT3_active -> Gene_Expression [label="Promotes"]; STAT3_acetylated -> DNMT1 [label="Recruits"]; DNMT1 -> Gene_Silencing [label="Induces Methylation"]; }

Caption: STAT3 signaling and its interaction with DNMT1 leading to gene silencing.NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. In the canonical pathway, stimuli such as pro-inflammatory cytokines lead to the activation of the IκB kinase (IKK), which in turn phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/p50 heterodimer for nuclear translocation and target gene activation.[5] Recent evidence indicates that NF-κB activity is also regulated by methylation.[5] For instance, TNF-α-induced NF-κB activation can lead to the recruitment of DNMT1 to chromatin, resulting in the methylation and transcriptional inhibition of specific genes.[6] Conversely, pathogenic factors in sepsis can lead to hypermethylation of genes in the NF-κB pathway.[7]

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., TNF-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_inactive [label="NF-κB (p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_active [label="Active NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNMT1 [label="DNMT1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Silencing [label="Gene Silencing", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_inactive [label="Releases"]; NFkB_inactive -> NFkB_active [label="Translocates to Nucleus"]; NFkB_active -> Gene_Expression [label="Promotes"]; NFkB_active -> DNMT1 [label="Can Recruit"]; DNMT1 -> Gene_Silencing [label="Induces Methylation"]; }

Caption: NF-κB signaling pathway and its link to DNA methylation.p53 Signaling Pathway

The p53 tumor suppressor protein is a critical transcription factor that regulates the cell cycle, apoptosis, and DNA repair in response to cellular stress.[8] The interplay between p53 and DNA methylation is complex and bidirectional. In the absence of genotoxic stress, p53 can bind to the DNMT1 promoter and repress its expression.[9] Following DNA damage, p53 is activated and can be methylated, which in turn can stimulate its acetylation and enhance its stability and activity, leading to the transcriptional upregulation of target genes like p21.[10] Furthermore, p53 cooperates with DNA methylation to maintain the transcriptional silencing of repetitive elements in the genome.[11]

// Nodes DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#F1F3F4", fontcolor="#202124"]; p53_active [label="Active p53", fillcolor="#FBBC05", fontcolor="#202124"]; DNMT1 [label="DNMT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repeat_Silencing [label="Repeat Element Silencing", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DNA_Damage -> p53 [label="Activates"]; p53 -> p53_active; p53_active -> Cell_Cycle_Arrest [label="Induces"]; p53_active -> Apoptosis [label="Induces"]; p53 -> DNMT1 [label="Represses Basal Expression", style=dashed]; p53_active -> Repeat_Silencing [label="Maintains"]; DNMT1 -> Repeat_Silencing [label="Maintains"]; }

Caption: The p53 signaling pathway and its multifaceted relationship with DNA methylation.Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[12][13] Dysregulation of this pathway is frequently observed in cancer.[14] The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus and activates target gene expression.[13] Epigenetic mechanisms, particularly DNA methylation, are key regulators of the Wnt pathway.[15] Aberrant methylation of Wnt antagonist genes, such as SFRPs and DKKs, can lead to their silencing and constitutive activation of the Wnt pathway.[15]

// Nodes Wnt_Ligand [label="Wnt Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Destruction_Complex [label="Destruction Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Catenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt_Antagonist [label="Wnt Antagonist\n(e.g., SFRP, DKK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methylation [label="Promoter\nHypermethylation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Wnt_Ligand -> Frizzled [label="Binds"]; Frizzled -> Destruction_Complex [label="Inhibits"]; Destruction_Complex -> Beta_Catenin [label="Prevents Degradation"]; Beta_Catenin -> TCF_LEF [label="Activates"]; TCF_LEF -> Gene_Expression [label="Promotes"]; Wnt_Antagonist -> Wnt_Ligand [label="Inhibits", style=dashed]; Methylation -> Wnt_Antagonist [label="Silences"]; }

Caption: The Wnt signaling pathway and its epigenetic regulation by methylation.Data Presentation: Quantitative Effects of Methylation on TF Binding

The influence of DNA methylation on transcription factor binding is a quantitative phenomenon. Several high-throughput methods have been developed to measure these effects, providing valuable data for understanding gene regulation.

| Transcription Factor Family | Effect of Methylation | Method | Organism | Reference |

| bZIP (ATF4, C/EBPβ) | Position-dependent increase or decrease in affinity | EpiSELEX-seq | Human | [16] |

| Hox complexes | Position-dependent increase or decrease in affinity | EpiSELEX-seq | Human | [16] |

| p53 | Enhanced in vitro binding | EpiSELEX-seq | Human | [16] |

| Various (542 TFs) | ~40% insensitive, ~25% decreased binding, ~35% increased binding | methyl-SELEX | Human | [17] |

| Transcription Factor | Change in Binding Affinity upon Methylation | Notes |

| CEBPA | Can bind to methylated motifs | In some contexts, hypermethylation is observed in CEBPA binding sites.[18] |

| CTCF | Generally considered insensitive | Binding is largely unaltered by the removal of DNA methylation. |

Experimental Protocols

Studying the interplay between transcription factor binding and DNA methylation requires a combination of molecular biology techniques. The following are detailed methodologies for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method for identifying the genome-wide binding sites of a transcription factor in vivo.

// Nodes Crosslinking [label="1. Cross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragmentation [label="2. Chromatin Fragmentation", fillcolor="#F1F3F4", fontcolor="#202124"]; Immunoprecipitation [label="3. Immunoprecipitation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reverse_Crosslinking [label="4. Reverse Cross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Purification [label="5. DNA Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Library_Prep [label="6. Library Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Sequencing [label="7. Sequencing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="8. Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Crosslinking -> Fragmentation; Fragmentation -> Immunoprecipitation; Immunoprecipitation -> Reverse_Crosslinking; Reverse_Crosslinking -> DNA_Purification; DNA_Purification -> Library_Prep; Library_Prep -> Sequencing; Sequencing -> Data_Analysis; }

Caption: A streamlined workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).Protocol:

-

Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins and DNA.[19]

-

Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[19]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

-

Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.[20]

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment, which correspond to the transcription factor's binding sites.

Bisulfite Sequencing

Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-nucleotide resolution.

// Nodes DNA_Extraction [label="1. DNA Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Bisulfite_Conversion [label="2. Bisulfite Conversion", fillcolor="#F1F3F4", fontcolor="#202124"]; PCR_Amplification [label="3. PCR Amplification", fillcolor="#F1F3F4", fontcolor="#202124"]; Library_Prep [label="4. Library Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Sequencing [label="5. Sequencing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="6. Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DNA_Extraction -> Bisulfite_Conversion; Bisulfite_Conversion -> PCR_Amplification; PCR_Amplification -> Library_Prep; Library_Prep -> Sequencing; Sequencing -> Data_Analysis; }

Caption: The workflow for Bisulfite Sequencing to determine DNA methylation patterns.Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from the sample of interest.[21]

-

Bisulfite Conversion: Treat the DNA with sodium bisulfite. This chemical converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[22][23]

-

PCR Amplification: Amplify the bisulfite-converted DNA using PCR. During amplification, the uracils are replaced with thymines.[24]

-

Library Preparation and Sequencing: Prepare a sequencing library from the amplified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and compare the sequence to the original reference. Cytosines that remain as cytosines were methylated, while those that are read as thymines were unmethylated.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.

// Nodes Probe_Labeling [label="1. Label DNA Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Reaction [label="2. Binding Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophoresis [label="3. Native Gel Electrophoresis", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="4. Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Probe_Labeling -> Binding_Reaction; Binding_Reaction -> Electrophoresis; Electrophoresis -> Detection; }

Caption: The basic workflow for an Electrophoretic Mobility Shift Assay (EMSA).Protocol:

-

Probe Preparation: Synthesize and label a short DNA probe (20-50 bp) containing the putative transcription factor binding site. Labeling can be done with radioisotopes (e.g., 32P) or non-radioactive tags (e.g., biotin, fluorescent dyes). Prepare both methylated and unmethylated versions of the probe.

-

Binding Reaction: Incubate the labeled probe with a protein extract containing the transcription factor of interest. A typical reaction includes the probe, protein extract, and a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Native Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free probe, resulting in a "shifted" band.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or by imaging systems for non-radioactive probes. The presence of a shifted band indicates a protein-DNA interaction. Competition assays with unlabeled methylated and unmethylated probes can be used to determine the specificity of the interaction.

Implications for Drug Development

The intricate relationship between transcription factor binding and DNA methylation has profound implications for drug development, particularly in oncology.

-

Targeting Epigenetic Modifiers: Drugs that inhibit DNA methyltransferases (DNMTs), such as 5-azacytidine and decitabine, can lead to the demethylation and re-expression of tumor suppressor genes that were silenced by hypermethylation.[15] This can restore normal cellular growth control.

-

Modulating Transcription Factor Activity: Understanding how the methylation status of a promoter affects the binding of a key oncogenic or tumor-suppressive transcription factor can open new avenues for therapeutic intervention. For example, drugs could be designed to specifically disrupt the interaction of an oncogenic TF with a methylated promoter or to enhance the binding of a tumor suppressor to its target genes.

-

Biomarker Discovery: Aberrant DNA methylation patterns at specific transcription factor binding sites can serve as valuable biomarkers for disease diagnosis, prognosis, and prediction of therapeutic response.

Conclusion

The interplay between transcription factor binding and DNA methylation is a fundamental mechanism of gene regulation that is far more complex than a simple on/off switch. While DNA methylation often acts as a repressive mark by inhibiting TF binding, it can also positively influence the binding of a distinct class of transcription factors. This dynamic relationship is crucial for the precise control of gene expression in various cellular processes and signaling pathways. A thorough understanding of these interactions, facilitated by the powerful experimental techniques outlined in this guide, is essential for advancing our knowledge of basic biology and for the development of novel therapeutic strategies targeting the epigenetic landscape of disease.

References

- 1. Epigenetics - Wikipedia [en.wikipedia.org]

- 2. The STAT3-DNMT1 connection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. STAT3 induces transcription of the DNA methyltransferase 1 gene (DNMT1) in malignant T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Inhibiting DNA Methylation Improves Survival in Severe Sepsis by Regulating NF-κB Pathway [frontiersin.org]

- 8. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P53 and DNA Methylation in the Aging Process [scirp.org]

- 10. Methylation-Acetylation Interplay Activates p53 in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Aberrant DNA methylation of WNT pathway genes in the development and progression of CIMP-negative colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Epigenetic Regulation of the Wnt/β-Catenin Signaling Pathway in Cancer [frontiersin.org]

- 15. Wnt signaling pathway is epigenetically regulated by methylation of Wnt antagonists in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of the DNA methylation sensitivity of transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring quantitative effects of methylation on transcription factor–DNA binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA methylation patterns of transcription factor binding regions characterize their functional and evolutionary contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbenotes.com [microbenotes.com]

- 20. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 21. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 22. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. illumina.com [illumina.com]

- 24. Methylation Matters: A Beginner’s Guide to Bisulfite Sequencing - Bio-Connect [bio-connect.nl]

MeDeMo: A Technical Guide to Unraveling the Influence of DNA Methylation on Transcription Factor Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of gene regulation is orchestrated by transcription factors (TFs), proteins that bind to specific DNA sequences to control gene expression. It is increasingly evident that this binding is not solely dictated by the DNA sequence itself, but is also profoundly influenced by epigenetic modifications, most notably DNA methylation. Understanding the interplay between TF binding and DNA methylation is crucial for deciphering disease mechanisms and developing targeted therapeutics. MeDeMo (Methylation and Dependencies in Motifs), a bioinformatics tool developed within the robust Jstacs framework, provides a powerful solution for discovering TF binding motifs while explicitly incorporating the influence of DNA methylation.[1] This technical guide delves into the core functionalities of this compound, providing a comprehensive overview of its underlying algorithms, experimental applications, and practical implementation.

Introduction to this compound and the Jstacs Framework

This compound is a sophisticated tool designed for de novo motif discovery from DNA sequences that integrates methylation information.[1] It operates within the Jstacs Java library, an open-source framework tailored for the statistical analysis of biological sequences.[2] A key innovation of this compound is its extension of "Sparse local inhomogeneous mixture" (Slim) models. Slim models are probabilistic models that can capture statistical dependencies between positions within a binding site, moving beyond the limitations of traditional position weight matrices (PWMs).[2] By extending these models, this compound can effectively learn and represent the influence of methylated cytosines on TF binding affinity.

The overarching goal of this compound is to provide more accurate and biologically relevant models of TF binding, which can, in turn, enhance the prediction of TF binding sites (TFBSs) across the genome. This improved predictive power is essential for understanding the regulatory logic of the genome and how it is perturbed in disease.

The this compound Core Algorithm: Integrating Methylation into Motif Discovery

At its core, this compound enhances the Slim model framework to accommodate an expanded DNA alphabet that includes methylated cytosines. This allows the motif discovery algorithm to learn the sequence preferences of TFs in the context of their methylation status.

The Foundation: Jstacs and Slim Models

Jstacs provides the foundational data structures and statistical learning mechanisms for this compound.[2] Slim models, a key feature of Jstacs, are a flexible class of statistical models for discrete sequences. They allow for the simultaneous learning of model parameters and the underlying dependency structure within a motif. This is a significant advantage over simpler models like PWMs, which assume independence between nucleotide positions. Slim models can capture both neighboring and non-neighboring dependencies, reflecting the complex nature of protein-DNA interactions.[2]

This compound's Innovation: The Methylation-Aware Alphabet

This compound's primary innovation is the incorporation of DNA methylation data directly into the motif discovery process. This is achieved by representing the DNA sequence with an extended alphabet. For instance, in addition to A, C, G, and T, a new character, 'M', can be introduced to represent a methylated cytosine. This expanded alphabet allows the Slim model to learn distinct probabilities for methylated versus unmethylated cytosines at each position within a motif, thereby capturing the TF's binding preference in different methylation contexts.

The logical flow of the core algorithm can be summarized as follows:

The this compound Toolkit: A Suite of Tools for Comprehensive Analysis

This compound is not a single program but a suite of command-line tools designed to facilitate a complete workflow, from data preparation to motif discovery and evaluation.[1]

-

Data Extractor : This initial step prepares the input data for this compound. It takes genomic coordinates (e.g., from ChIP-seq peaks) and a reference genome that includes methylation information to extract DNA sequences for analysis.

-

Methyl SlimDimont : This is the central tool for de novo motif discovery. It utilizes the extended Slim models to identify methylation-aware motifs in the prepared sequence data.

-

Sequence Scoring : Once a motif model is learned, this tool can be used to score any given DNA sequence for the presence of the motif, providing a measure of binding affinity.

-

Evaluate Scoring : This tool allows for the quantitative evaluation of the learned motif model's performance in distinguishing between bound and unbound sequences.

-

Motif Scores : This provides a genome-wide scan to identify all potential binding sites for a given methylation-aware motif.

-

Quick Prediction Tool : A tool for rapidly predicting TFBSs in a set of sequences using a trained this compound model.

-

Methylation Sensitivity : This tool specifically analyzes the learned motif to quantify the sensitivity of each position to DNA methylation.

Experimental Protocols and Data Integration

The accuracy of this compound's predictions is contingent on the quality of the input experimental data. The primary data types used are Whole-Genome Bisulfite Sequencing (WGBS) to determine the methylation state of cytosines and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify protein-DNA interaction sites.

Representative Experimental Workflow

The overall experimental and computational workflow for a typical this compound analysis is depicted below:

Detailed Methodologies (Representative Examples)

The following are representative protocols based on standard practices in the field. For specific applications, users should refer to the detailed methods in the relevant primary research articles.

Whole-Genome Bisulfite Sequencing (WGBS)

-

Library Preparation: Genomic DNA is extracted and fragmented. This is followed by end-repair, A-tailing, and ligation of methylated adapters. The DNA is then treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

Sequencing: The bisulfite-converted DNA is then amplified via PCR and sequenced using a high-throughput sequencing platform.

-

Data Analysis: Raw sequencing reads are aligned to a reference genome using a bisulfite-aware aligner (e.g., Bismark). Methylation levels for each cytosine are then calculated as the ratio of methylated reads to total reads.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Chromatin Crosslinking and Shearing: Cells are treated with formaldehyde to crosslink proteins to DNA. The chromatin is then sheared into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the chromatin fragments bound by the TF.

-

DNA Purification and Sequencing: The crosslinks are reversed, and the DNA is purified. Sequencing libraries are then prepared and sequenced.

-

Data Analysis: Sequencing reads are aligned to the reference genome. Peak calling algorithms (e.g., MACS2) are used to identify regions of the genome with significant enrichment of sequencing reads, corresponding to TF binding sites.

Quantitative Performance and Data Presentation

The efficacy of this compound has been demonstrated through extensive benchmarking against other motif discovery tools. The performance is typically evaluated by the ability of the learned models to discriminate between ChIP-seq peak regions (positive set) and background genomic regions (negative set). Key performance metrics include the Area Under the Receiver Operating Characteristic curve (AUROC) and the Area Under the Precision-Recall curve (AUPRC).

Table 1: Representative Performance of this compound on Simulated Data

| Model | AUROC | AUPRC |

| This compound (with methylation) | 0.92 | 0.88 |

| Standard Slim (no methylation) | 0.85 | 0.79 |

| MEME (no methylation) | 0.81 | 0.75 |

Table 2: Performance on In Vivo ChIP-seq Data for Methylation-Sensitive TFs

| Transcription Factor | This compound AUROC | Standard Tool AUROC |

| TF-A (Methyl-sensitive) | 0.89 | 0.78 |

| TF-B (Methyl-inhibited) | 0.91 | 0.82 |

| TF-C (Methyl-agnostic) | 0.86 | 0.85 |

Note: The data presented in these tables are representative examples based on the published capabilities of this compound and are intended for illustrative purposes. For precise performance metrics, please refer to the original research publication by Grau et al. (2023) in Nucleic Acids Research.

Application in Drug Discovery and Development

The ability of this compound to elucidate the methylation-sensitive binding preferences of transcription factors has significant implications for drug discovery and development.

-

Target Identification and Validation: By identifying TFs whose binding is modulated by DNA methylation, this compound can help uncover novel therapeutic targets. For instance, a disease-associated TF that is activated by methylation could be a target for drugs that inhibit DNA methyltransferases.

-

Understanding Disease Mechanisms: Aberrant DNA methylation is a hallmark of many diseases, including cancer. This compound can be used to investigate how these methylation changes alter the binding of key TFs, leading to dysregulated gene expression and disease progression.

-

Pharmacogenomics and Personalized Medicine: A patient's epigenome can influence their response to a drug. This compound could be used to predict how individual methylation patterns might affect the binding of TFs that regulate drug-metabolizing enzymes or drug targets, paving the way for more personalized therapeutic strategies.

The logical relationship between this compound's capabilities and its applications in drug discovery is illustrated below:

Conclusion

This compound represents a significant advancement in the field of bioinformatics, providing researchers with a powerful tool to unravel the complex interplay between DNA methylation and transcription factor binding. By extending the sophisticated Slim models within the Jstacs framework, this compound enables the discovery of more accurate and biologically informative motif models. This enhanced understanding of gene regulation has far-reaching implications, from fundamental research into cellular processes to the development of novel therapeutic interventions for a wide range of diseases. As the volume and resolution of epigenetic data continue to grow, tools like this compound will be indispensable for translating this information into actionable biological insights and clinical applications.

References

Principles of Methylation-Aware Motif Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the core principles and methodologies underpinning methylation-aware motif discovery, a critical area of research for understanding gene regulation and developing novel therapeutic strategies. We explore the computational algorithms designed to decipher DNA methylation's influence on transcription factor binding, detail the key experimental protocols for generating methylation data, and provide visualizations to illuminate these complex processes.

Introduction: The Significance of DNA Methylation in Gene Regulation

DNA methylation, primarily occurring at CpG dinucleotides in mammals, is a fundamental epigenetic modification that plays a crucial role in regulating gene expression. Historically viewed as a mechanism for gene silencing, it is now understood that the impact of DNA methylation on transcription factor (TF) binding is context-dependent and can either inhibit or, in some cases, enhance TF-DNA interactions.[1][2][3] This nuanced interplay between DNA methylation and TF binding necessitates the development of specialized computational tools and experimental approaches to accurately identify and characterize methylation-sensitive transcription factor binding sites (TFBSs).

The discovery of these methylation-aware motifs is paramount for several reasons:

-

Understanding Disease Mechanisms: Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer.[2] Identifying how these changes alter TF binding can provide insights into disease pathogenesis.

-

Drug Development: Targeting methylation-sensitive TF-DNA interactions presents a promising avenue for therapeutic intervention.

-

Elucidating Gene Regulatory Networks: A comprehensive understanding of gene regulation requires incorporating the influence of epigenetic modifications like DNA methylation.

This guide provides a technical overview of the principles and methods for discovering these crucial regulatory elements.

Computational Approaches: Methylation-Aware Motif Discovery Algorithms

Several computational methods have been developed to integrate DNA methylation data into the process of de novo motif discovery. These algorithms go beyond traditional motif finders by considering methylated cytosines as a distinct fifth base or by modeling the probabilistic impact of methylation on TF binding affinity.

Key Algorithms and Their Methodologies

Here, we highlight some of the prominent algorithms in the field:

-

mEpigram: This tool extends the Epigram algorithm to identify motifs enriched in sequences containing modified bases, including methylated cytosines.[4][5] It can discover novel methylated motifs that may be recognized by TFs or their co-factors.[4][5] mEpigram operates by expanding the DNA alphabet to include methylated cytosine and then searching for overrepresented k-mers in provided sequences, such as those from ChIP-seq peaks.[6]

-

MeDeMo: This toolbox for TF motif analysis combines information about DNA methylation with models that capture intra-motif dependencies.[6] this compound has been used in large-scale studies to identify novel TFs with binding behaviors associated with DNA methylation.[6] The general finding is that for a majority of methylation-associated TFs, the presence of CpG methylation decreases the likelihood of binding.[6]

-

SEMplMe: This computational tool predicts the effect of methylation on transcription factor binding strength for every position within a TF's motif.[7] It integrates ChIP-seq and whole-genome bisulfite sequencing (WGBS) data to make its predictions.[7] SEMplMe has been shown to validate known methylation-sensitive and insensitive positions within binding motifs.[7]

Data Presentation: Performance of Methylation-Aware Motif Discovery Algorithms

Table 1: Performance Metrics for SEMplMe

| Metric | Value | Context |

| **Correlation with PBM data (R²) ** | 0.67 | Comparison of SEMplMe predictions with protein binding microarray data for methylated and unmethylated binding sites across 8 transcription factors. |

| Correlation with EMSA data (R²) | 0.65 | Comparison of SEMplMe predictions with electrophoretic mobility shift assay data for methylated, hemi-methylated, and unmethylated binding sites for ATF4 and CEBPB. |

PBM: Protein Binding Microarray; EMSA: Electrophoretic Mobility Shift Assay

Table 2: Performance of mEpigram in Identifying Canonical Motifs

| Cell Line | Known Canonical Motifs | Identified by mEpigram (in top 5) | Success Rate |

| H1 | 40 | 35 | 87.5% |

| GM12878 | 31 | 24 | 77.4% |

Experimental Protocols for Methylation-Aware Motif Discovery

The discovery of methylation-sensitive motifs relies on the generation of high-quality data from various experimental techniques. Here, we provide detailed methodologies for three key experiments.

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for genome-wide, single-base resolution mapping of DNA methylation.[8] The protocol involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent sequencing reveals the methylation status of each cytosine.

Detailed Protocol for WGBS Library Preparation:

-

DNA Fragmentation:

-

Start with high-quality genomic DNA (e.g., 1-5 µg).

-

Fragment the DNA to a desired size range (e.g., 200-500 bp) using sonication (e.g., Covaris) or enzymatic digestion.

-

-

End Repair and A-tailing:

-

Repair the ends of the fragmented DNA to create blunt ends using a mix of T4 DNA polymerase, Klenow fragment, and T4 polynucleotide kinase.

-

Add a single adenine (A) nucleotide to the 3' ends of the blunt-ended fragments using Klenow fragment (3' to 5' exo-). This prepares the DNA for adapter ligation.

-

-

Adapter Ligation:

-

Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to protect them from bisulfite conversion.

-

-

Bisulfite Conversion:

-

Treat the adapter-ligated DNA with a bisulfite conversion reagent (e.g., using a commercially available kit). This step converts unmethylated cytosines to uracils.

-

The reaction typically involves incubation at specific temperatures for defined periods (e.g., 95°C for denaturation, followed by 60-65°C for conversion).

-

-

PCR Amplification:

-

Amplify the bisulfite-converted DNA using primers that anneal to the ligated adapters. This step enriches for successfully ligated fragments and adds the necessary sequences for sequencing.

-

Use a proofreading DNA polymerase that can read uracil in the template strand.

-

-

Library Purification and Quantification:

-

Purify the amplified library to remove primers and other reagents.

-

Quantify the library concentration and assess its size distribution before sequencing.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the in vivo binding sites of a specific transcription factor. When combined with methylation data, it provides a powerful tool for studying methylation's effect on TF binding.

Detailed Protocol for ChIP-seq:

-

Cross-linking:

-

Treat cells with formaldehyde (e.g., 1% final concentration) to cross-link proteins to DNA.

-

Incubate for a specific duration (e.g., 10 minutes) at room temperature, then quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release the chromatin.

-

Shear the chromatin into smaller fragments (e.g., 200-1000 bp) by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the formaldehyde cross-links by heating the samples (e.g., at 65°C for several hours) in the presence of a high-salt solution.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA, including end repair, A-tailing, and adapter ligation.

-

Sequence the library on a high-throughput sequencing platform.

-

Methylation-sensitive Selective Microfluidics-based Ligand Enrichment followed by sequencing (meSMiLE-seq)

meSMiLE-seq is a high-throughput in vitro method to simultaneously determine the DNA binding specificity of a transcription factor to both methylated and unmethylated DNA.[9]

Detailed Protocol for meSMiLE-seq:

-

Library Design and Preparation:

-

Synthesize a DNA library containing a randomized sequence region (e.g., 20-30 bp) flanked by constant regions for PCR amplification.

-

Incorporate a unique barcode to distinguish between libraries that will be methylated and those that will remain unmethylated.

-

-

In Vitro Methylation:

-

Treat one aliquot of the barcoded library with a CpG methyltransferase (e.g., M.SssI) to methylate all CpG sites.

-

Confirm complete methylation using a methylation-sensitive restriction enzyme digest.

-

-

TF-DNA Binding Reaction:

-

Combine the methylated and unmethylated DNA libraries in equimolar amounts.

-

Incubate the mixed library with the in vitro-expressed transcription factor of interest.

-

-

Microfluidic Affinity-based Separation:

-

Load the TF-DNA binding reaction onto a microfluidic device.

-

Capture the TF-DNA complexes using an antibody against a tag on the TF (e.g., GFP).

-

Wash the device to remove unbound DNA.

-

-

Elution and Sequencing:

-

Elute the bound DNA from the microfluidic device.

-

PCR amplify the eluted DNA using primers targeting the constant regions.

-

Sequence the amplified library.

-

-

Data Analysis:

-

Demultiplex the sequencing reads based on the barcodes to separate reads from the methylated and unmethylated libraries.

-

Perform motif discovery on each set of reads to identify methylation-sensitive and insensitive binding motifs.

-

Visualizing a Methylation-Aware Motif Discovery Workflow

The following diagram illustrates a typical workflow for methylation-aware motif discovery, integrating experimental data with computational analysis.

Signaling Pathway: Impact of DNA Methylation on Transcription Factor Binding

DNA methylation can influence transcription factor binding through several mechanisms, which are depicted in the signaling pathway diagram below.

Logical Relationship: Experimental Approaches for Studying Methylation-Sensitivity

The choice of experimental method depends on whether the investigation is focused on in vivo or in vitro interactions and whether a genome-wide or locus-specific approach is desired.

Conclusion and Future Directions

The field of methylation-aware motif discovery is rapidly evolving, driven by advancements in both sequencing technologies and computational algorithms. The integration of multi-omics data, including chromatin accessibility, histone modifications, and 3D genome architecture, will further refine our ability to predict the functional consequences of DNA methylation on gene regulation. For researchers and professionals in drug development, these tools and techniques offer a powerful lens through which to investigate disease mechanisms and identify novel therapeutic targets within the complex landscape of the epigenome. The continued development of robust benchmarking datasets and comparative studies will be crucial for evaluating and improving the performance of future methylation-aware motif discovery methods.

References

- 1. support.illumina.com [support.illumina.com]

- 2. encodeproject.org [encodeproject.org]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. NGI Sweden » Methods [ngisweden.scilifelab.se]

- 5. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]

- 6. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]

- 7. lfz100.ust.hk [lfz100.ust.hk]

- 8. Quantitative analysis of the DNA methylation sensitivity of transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MeDeMo: A Technical Guide to Methylation-Aware Motif Discovery in Genomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate mechanisms of gene regulation is paramount in genomics research and drug development. Transcription factors (TFs) play a central role in this process by binding to specific DNA sequences, known as motifs, to control gene expression. For decades, the DNA sequence itself was considered the primary determinant of TF binding. However, emerging evidence has highlighted the critical role of epigenetic modifications, particularly DNA methylation, in modulating TF-DNA interactions. MeDeMo (Methylation and Dependencies in Motifs) is a powerful computational framework designed to address this gap by integrating DNA methylation information into the discovery and analysis of TF binding motifs.[1][2] This technical guide provides an in-depth overview of the this compound core, its underlying methodologies, and its applications in genomics research.

Core Concepts of this compound

This compound is built upon the principle that the methylation status of cytosines within and around a TF binding site can significantly influence the binding affinity of a TF.[1][2] It extends traditional motif discovery approaches by incorporating a methylation-aware alphabet and modeling dependencies between nucleotide positions within a motif.

Key Innovations:

-

Methylation-Aware Genome Representation: this compound creates a novel representation of the reference genome where methylated cytosines are explicitly denoted. This allows for the discovery of motifs that are specific to either methylated or unmethylated DNA sequences.[1]

-

Intra-Motif Dependency Modeling: Unlike simple Position Weight Matrices (PWMs), this compound utilizes advanced models that can capture dependencies between different positions within a TF binding motif. This is crucial as the influence of methylation at one position might be dependent on the nucleotides at adjacent positions.[2]

-

Enhanced Prediction Accuracy: By considering both DNA sequence and methylation status, this compound can achieve superior performance in predicting TF binding sites compared to conventional methods that rely solely on sequence information, especially for TFs whose binding is sensitive to methylation.[2]

The this compound Workflow

The this compound framework follows a systematic workflow to identify and analyze methylation-sensitive TF binding motifs. This process integrates experimental data from whole-genome bisulfite sequencing (WGBS) and chromatin immunoprecipitation sequencing (ChIP-seq).

Experimental Protocols

Accurate input data is critical for the success of this compound analysis. The following sections provide detailed methodologies for the key experimental techniques.

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for genome-wide, single-base resolution mapping of DNA methylation.

1. DNA Extraction and Fragmentation:

-

Extract high-quality genomic DNA from the cell type or tissue of interest.

-

Shear the DNA to a desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.

2. End Repair, A-tailing, and Adapter Ligation:

-

Perform end-repair and A-tailing on the fragmented DNA.

-

Ligate methylated sequencing adapters to the DNA fragments. It is crucial to use methylated adapters to protect them from bisulfite conversion.

3. Bisulfite Conversion:

-

Treat the adapter-ligated DNA with sodium bisulfite. This converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

Purify the bisulfite-converted DNA.

4. PCR Amplification:

-

Amplify the bisulfite-converted, adapter-ligated DNA library using a high-fidelity polymerase. The number of PCR cycles should be minimized to avoid amplification bias.

5. Sequencing:

-

Sequence the prepared library on a high-throughput sequencing platform.

Transcription Factor ChIP-seq

ChIP-seq is used to identify the in vivo binding sites of a specific transcription factor.

1. Cross-linking and Cell Lysis:

-

Cross-link protein-DNA complexes in living cells using formaldehyde.

-

Lyse the cells to release the chromatin.

2. Chromatin Fragmentation:

-

Shear the chromatin to a size range of 200-1000 bp using sonication.

3. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

-

Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.

4. Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Treat with proteinase K to digest proteins.

-

Purify the DNA.

6. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a high-throughput sequencing platform.

Quantitative Data Summary

The this compound framework has been shown to outperform traditional motif discovery methods for a significant number of transcription factors. The following tables summarize the performance improvements observed in a large-scale study.

| Model Comparison | Number of TFs with Improved Performance |

| LSlim.methyl vs. PWM.methyl | 27 |

| LSlim.methyl vs. LSlim.hg38 | 18 |

| LSlim.hg38 vs. PWM.hg38 | 33 |

| PWM.methyl vs. PWM.hg38 | 23 |

Table 1: Number of transcription factors (TFs) showing improved binding prediction performance for different model comparisons. LSlim models incorporate intra-motif dependencies, while ".methyl" models are methylation-aware. "hg38" refers to the standard human genome reference.[3]

| Comparison | TFs with Better Performance (LSlim.hg38) | TFs with Better Performance (PWM.methyl) |

| LSlim.hg38 vs. PWM.methyl | 16 | 13 |

Table 2: Direct comparison of including only intra-motif dependencies (LSlim.hg38) versus only using a methylation-aware genome (PWM.methyl).[3]

Signaling Pathways and this compound

By identifying methylation-sensitive TF binding, this compound can provide novel insights into the epigenetic regulation of key signaling pathways implicated in development and disease.

MYC/MAX Signaling Pathway

The MYC/MAX transcription factor complex is a master regulator of cell proliferation, growth, and apoptosis. Its binding to E-box motifs is known to be sensitive to DNA methylation. This compound can be used to precisely map MYC/MAX binding sites that are dependent on the methylation status of the E-box, thereby elucidating how epigenetic modifications can fine-tune the output of this critical signaling pathway.

HIF1A Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF1A) is a key transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia). The binding of HIF1A to its target genes, which are involved in angiogenesis, metabolism, and cell survival, can be influenced by the methylation landscape of the genome. This compound enables the identification of HIF1A binding sites that are conditioned by the methylation status, offering a deeper understanding of how epigenetic mechanisms regulate the hypoxic response.

Conclusion and Future Directions

This compound represents a significant advancement in the field of computational genomics by providing a framework to decipher the complex interplay between genetic and epigenetic information in regulating gene expression. For researchers and drug development professionals, this compound offers a powerful tool to:

-

Identify novel drug targets by understanding how disease-associated epigenetic changes affect TF binding.

-

Stratify patients based on their epigenomic profiles for personalized medicine approaches.

-

Gain a more comprehensive understanding of the molecular mechanisms underlying disease.

As our ability to generate high-resolution, multi-omic datasets continues to grow, tools like this compound will become increasingly indispensable for unraveling the complexities of the human genome and developing the next generation of therapeutics. The continued development of this compound and similar approaches will undoubtedly lead to new discoveries and a deeper understanding of the epigenetic control of cellular processes.

References

- 1. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

MeDeMo: A Technical Guide to Analyzing Transcription Factor Binding Specificity in the Context of DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeDeMo (Methylation and Dependencies in Motifs) is a powerful computational framework designed for the de novo discovery of transcription factor (TF) binding motifs and the prediction of transcription factor binding sites (TFBSs) while taking into account the influence of DNA methylation.[1][2][3][4] Accurate modeling of TF binding specificity is crucial for understanding gene regulation, and this compound addresses a key limitation of many existing tools by incorporating the impact of DNA methylation, a critical epigenetic modification that can either inhibit or enhance TF binding.

This in-depth technical guide provides a comprehensive overview of the this compound framework, its core methodologies, experimental protocols for data generation, and a summary of its performance. It is intended for researchers, scientists, and drug development professionals who are interested in applying this compound to their own research to gain deeper insights into the mechanisms of transcriptional regulation.

Core Concepts of this compound

This compound extends upon existing motif discovery models by introducing a methylation-aware alphabet and modeling dependencies between nucleotide positions within a motif. This allows for a more accurate representation of TF binding preferences in the context of a dynamically methylated genome.

The core of the this compound framework is Methyl SlimDimont , a tool for de novo motif discovery from DNA sequences that can handle extended, methylation-aware alphabets. This compound represents DNA sequences using an alphabet that includes methylated cytosine, enabling the discovery of motifs where methylation status is a key determinant of binding affinity.